molecular formula C8H8FN B13989402 2-Fluoro-6-vinylaniline

2-Fluoro-6-vinylaniline

Cat. No.: B13989402
M. Wt: 137.15 g/mol
InChI Key: LBYOCZGHDDQOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-vinylaniline is a fluorinated aromatic amine characterized by a vinyl (-CH=CH₂) substituent at position 6 and a fluorine atom at position 2 of the aniline ring. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in pharmaceutical and agrochemical applications. The vinyl group enhances reactivity in cross-coupling reactions, while the fluorine atom modulates electron density and metabolic stability.

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

2-ethenyl-6-fluoroaniline

InChI

InChI=1S/C8H8FN/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1,10H2

InChI Key

LBYOCZGHDDQOFX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-vinylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated precursor. For example, 2-fluoro-6-nitroaniline can be reduced to 2-fluoro-6-aminobenzene, which is then subjected to a Heck reaction with a suitable vinyl halide to introduce the vinyl group .

Another method involves the direct vinylation of 2-fluoroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a vinyl boronate ester is used as the coupling partner .

Industrial Production Methods

Industrial production of 2-Fluoro-6-vinylaniline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Palladium-catalyzed cross-coupling reactions are commonly employed due to their versatility and high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-vinylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-6-vinylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Pharmaceutical Intermediates : 2-Bromo-6-fluoroaniline’s role in Letermovir synthesis highlights the importance of halogenated anilines in antiviral therapies . In contrast, 2-Fluoro-6-vinylaniline’s vinyl group is leveraged in kinase inhibitor development .
  • Agrochemical Innovation: 2-(Difluoromethylsulphonyl)-6-fluoroaniline demonstrates superior pest resistance in crops due to its sulfonyl group’s enzyme-inhibiting properties .
  • Material Science : The methyl group in 2-Fluoro-6-methylaniline enhances thermal stability in epoxy resins, outperforming chloro analogs in high-temperature applications .

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